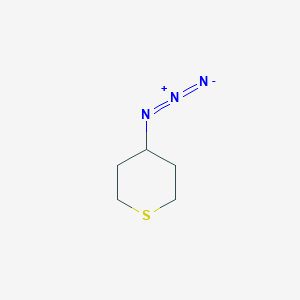

4-azidotetrahydro-2H-thiopyran

Description

Significance of Sulfur-Containing Heterocycles in Contemporary Organic Synthesis

Sulfur-containing heterocycles are a cornerstone of modern organic chemistry, valued for their diverse applications in pharmaceuticals, agrochemicals, and materials science. ijarst.innumberanalytics.com The presence of a sulfur atom within a cyclic structure imparts distinct physicochemical properties and biological activities. ijarst.inopenmedicinalchemistryjournal.com These compounds exhibit a wide range of reactivity, making them valuable intermediates in the synthesis of complex molecules. numberanalytics.com The unique electronic properties and reactivity profiles of sulfur-containing heterocycles contribute to their prevalence in numerous natural products and bioactive molecules. ijarst.in Synthetic strategies to access these motifs are varied and include classical methods as well as modern transition-metal-catalyzed reactions, which offer improved efficiency and selectivity. ijarst.in

The Role of the Tetrahydrothiopyran (B43164) Ring System in Chemical Research

The tetrahydrothiopyran (THTP) ring system, a saturated six-membered heterocycle containing a sulfur atom, is an important structural motif in organic synthesis. acs.org Its non-planar, chair-like conformation is a key structural feature. The development of novel domino reactions has allowed for the efficient construction of the tetrahydrothiopyran ring and the formation of multiple new bonds in a single step from commercially available starting materials under mild, transition-metal-free conditions. acs.org This highlights the accessibility and utility of the THTP scaffold as a building block for more complex molecular architectures.

Azido (B1232118) Group as a Versatile Synthetic Handle in Cyclic Systems

The azido group (N₃) is a highly versatile functional group in organic synthesis, serving as a linchpin for a variety of chemical transformations. rsc.org Recognized as a protected form of an amine, the azide (B81097) moiety is a powerful synthetic handle with unique downstream chemical possibilities. rsc.org Its utility is particularly pronounced in the functionalization of cyclic systems. The introduction of an azido group into a molecule can be achieved through various methods, including the use of hypervalent iodine reagents. rsc.org The azide can then be converted into other nitrogen-containing functionalities, such as amines, amides, and triazoles, providing access to a wide range of derivatives. acs.org This versatility makes the azido group an invaluable tool for creating molecular complexity and for applications in medicinal chemistry, chemical biology, and materials science. researchgate.net

Contextualizing 4-Azidotetrahydro-2H-thiopyran within the Broader Class of Azido-Substituted Saturated Heterocycles

This compound belongs to the broader class of azido-substituted saturated heterocycles. This class of compounds combines the structural features of a saturated heterocyclic ring with the reactive potential of the azido group. The synthesis of such compounds often involves the introduction of the azide functionality onto a pre-existing heterocyclic scaffold. These molecules are of interest as building blocks in the synthesis of more complex structures, particularly in the development of novel therapeutic agents and functional materials. The specific combination of the tetrahydrothiopyran ring and the azido substituent at the 4-position offers a unique scaffold for further chemical exploration and derivatization.

Chemical Profile of this compound

The fundamental properties of this compound are detailed in the table below, providing a snapshot of its chemical identity.

| Property | Value |

| IUPAC Name | This compound achemblock.com |

| CAS Number | 1881290-96-5 achemblock.com |

| Molecular Formula | C₅H₉N₃S achemblock.com |

| Molecular Weight | 143.21 g/mol achemblock.com |

| SMILES | C1CSCC(C1)N=[N+]=[N-] achemblock.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-azidothiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFXAOGZXDWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Azidotetrahydro 2h Thiopyran

Reactions Involving the Azido (B1232118) Group

The azide (B81097) moiety (-N₃) is an excellent participant in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of its terminal nitrogen atoms and its ability to release dinitrogen gas (N₂) to form highly reactive nitrene intermediates or to undergo cycloaddition reactions. For 4-azidotetrahydro-2H-thiopyran, the most significant of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and reduction to the corresponding amine.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their reliability, high yields, and simplicity. ijrpc.comnih.gov This reaction involves the coupling of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures high regioselectivity. ijrpc.comnih.gov

In the context of this compound, the CuAAC reaction provides a highly efficient method for covalently linking the thiopyran ring to a wide variety of alkyne-containing molecules. The reaction proceeds under mild conditions, typically in a mixture of solvents such as t-butanol and water, using a copper(I) source. Often, the active Cu(I) catalyst is generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate.

The general scheme for this transformation involves the reaction of this compound with a terminal alkyne (R-C≡CH) in the presence of the copper(I) catalyst to yield a 4-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole derivative. A closely related analogue, 4-azidotetrahydropyran, has been shown to undergo this reaction efficiently, highlighting the utility of this transformation for such saturated heterocyclic systems. sygnaturediscovery.com

Table 1: Illustrative Conditions for CuAAC Reaction

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temperature | 1-Phenyl-4-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole |

| This compound | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temperature | (1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol |

The CuAAC reaction is renowned for its exceptional regioselectivity. The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govchemicalbook.com In contrast, the copper(I)-catalyzed mechanism proceeds through a copper acetylide intermediate, which directs the reaction to almost exclusively form the 1,4-disubstituted regioisomer. nih.govchemicalbook.com Therefore, the reaction of this compound with a terminal alkyne, R-C≡CH, will selectively yield the 1-R-4-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole.

The reaction is also stereospecific. The stereocenter at the C4 position of the thiopyran ring is not involved in the cycloaddition reaction. Consequently, the stereochemical integrity of this position is maintained in the resulting triazole product. If the starting this compound is enantiomerically pure, the corresponding 1,2,3-triazole product will also be enantiomerically pure.

The azide group can be efficiently reduced to a primary amine, providing a key synthetic route to 4-aminotetrahydro-2H-thiopyran. This transformation is valuable as the resulting amine can serve as a handle for further functionalization, for instance, through amide bond formation. Several methods are available for the reduction of organic azides, with catalytic hydrogenation and other chemical reducing agents being the most common.

Catalytic hydrogenation is a clean and effective method for reducing azides to amines. The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The process is generally high-yielding and the only byproduct is nitrogen gas.

Another effective catalyst is platinum(IV) oxide (PtO₂), also known as Adams' catalyst. organic-chemistry.org This catalyst is often used in solvents like ethanol or acetic acid and is highly effective for the hydrogenation of various functional groups, including azides.

Table 2: Common Catalytic Hydrogenation Systems for Azide Reduction

| Catalyst | Hydrogen Source | Solvent | General Conditions |

|---|---|---|---|

| 10% Palladium on Carbon (Pd/C) | H₂ gas (balloon or pressure vessel) | Methanol, Ethanol | Room Temperature, atmospheric or elevated pressure |

| Platinum(IV) oxide (PtO₂) | H₂ gas (pressure vessel) | Ethanol, Acetic Acid | Room Temperature, elevated pressure |

For this compound, treatment with H₂ over Pd/C in methanol would lead to the formation of 4-aminotetrahydro-2H-thiopyran and the evolution of nitrogen gas.

Besides catalytic hydrogenation, several other chemical methods are effective for the reduction of azides.

Staudinger Reduction: The Staudinger reaction provides a very mild method for reducing azides to amines. sygnaturediscovery.com It involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). This initially forms a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane. nih.gov Subsequent hydrolysis of the iminophosphorane with water yields the primary amine and triphenylphosphine oxide. sygnaturediscovery.comnih.gov This method is particularly useful for substrates with functional groups that might be sensitive to catalytic hydrogenation conditions.

Hydride Reductants: Powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄) can also reduce azides to amines. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Following the reduction, an aqueous workup is required to protonate the resulting amino-aluminate complex and liberate the free amine. While highly effective, LiAlH₄ is a very strong and unselective reducing agent that will also reduce other functional groups like esters or ketones. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce azides on its own, but its reactivity can be enhanced with additives. organic-chemistry.org

Staudinger Ligation and Related Transformations

The azide functional group in this compound is a key site for specific and highly selective chemical transformations, most notably the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine, typically a triarylphosphine like triphenylphosphine, which leads to an iminophosphorane intermediate. This intermediate can then be hydrolyzed to yield a primary amine in a process known as the Staudinger reduction.

Alternatively, if the phosphine reagent contains an ortho-ester group, the intermediate can undergo an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond. This variation is known as the Staudinger ligation and is a powerful tool for bioconjugation, allowing for the traceless coupling of two molecules. For this compound, these reactions provide a gateway to new functionalities at the C4 position.

The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the expulsion of dinitrogen gas and the formation of an aza-ylide (iminophosphorane). In the Staudinger reduction, this intermediate is simply treated with water to produce 4-aminotetrahydro-2H-thiopyran and the corresponding phosphine oxide. In the Staudinger ligation, the strategically placed ester group on the phosphine reagent traps the aza-ylide, leading to the formation of an amide-linked product.

| Transformation | Reagents | Product | Key Features |

|---|---|---|---|

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | 4-Aminotetrahydro-2H-thiopyran | Mild and efficient reduction of the azide to a primary amine. |

| Staudinger Ligation | Phosphine-thioester (e.g., diphenylphosphinomethanethiol) | N-(Tetrahydro-2H-thiopyran-4-yl)acetamide (example with acetyl group) | Forms a stable amide bond with no residual atoms from the ligation chemistry. |

Reactions of the Tetrahydrothiopyran (B43164) Ring System

The tetrahydrothiopyran ring, a saturated sulfur-containing heterocycle, exhibits its own characteristic reactivity, which can be manipulated to modify the core structure of the molecule.

Nucleophilic Additions and Substitutions on the Ring

The saturated carbon-sulfur bonds of the tetrahydrothiopyran ring are generally stable and resistant to direct nucleophilic attack. Nucleophilic substitution reactions on the ring carbons are uncommon unless an adjacent activating group or a leaving group is present. The primary site for nucleophilic interaction in the parent heterocycle is the sulfur atom itself, which can react with alkylating agents to form sulfonium (B1226848) salts. However, in the context of this compound, the reactivity of the azide group or other potential substituents would typically dominate over direct nucleophilic attack on the ring.

Electrophilic Transformations of the Heterocycle

The sulfur atom in the tetrahydrothiopyran ring is nucleophilic and susceptible to electrophilic attack, most commonly oxidation. The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions allows for controlled access to these different oxidation states. For instance, mild oxidants like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide often yield the sulfoxide, while stronger oxidants like excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) lead to the sulfone. This transformation significantly alters the polarity, geometry, and electronic properties of the heterocycle.

Research on analogous systems, such as 2,6-diaryl-4H-tetrahydrothiopyran-4-ones, has demonstrated that the oxidation of the sulfur atom can be achieved with high chemoselectivity, even in the presence of other sensitive functional groups. nih.gov

| Transformation | Typical Reagents | Product |

|---|---|---|

| Sulfide to Sulfoxide | NaIO₄, H₂O₂ (1 equiv.), m-CPBA (1 equiv.) | This compound-1-oxide |

| Sulfide to Sulfone | H₂O₂ (excess), m-CPBA (excess), Oxone® | This compound-1,1-dioxide |

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the stable tetrahydrothiopyran ring requires harsh conditions or specific activation. Analogous to tetrahydropyran (B127337) systems, which can be opened using reagents like samarium(II) iodide, the C-S bonds of the thiopyran ring could potentially be cleaved under strong reducing conditions or by using specific transition metal catalysts. organic-chemistry.org Ring-opening can also be a consequence of other reactions; for example, certain variants of the Pummerer rearrangement (discussed below) can lead to fragmentation and effective ring cleavage. wikipedia.org

Photochemical methods have been explored for the ring expansion of smaller sulfur heterocycles like thietanes, suggesting that under specific energetic conditions, ring expansion of tetrahydrothioprans could be envisioned, although this is not a common transformation. rsc.org

Rearrangement Processes

The tetrahydrothiopyran scaffold can undergo several classical rearrangement reactions, typically by first activating the sulfur atom.

Pummerer Rearrangement: This is a characteristic reaction of sulfoxides. If this compound is first oxidized to its corresponding sulfoxide, treatment with an acylating agent like acetic anhydride (B1165640) can trigger the Pummerer rearrangement. wikipedia.orgorganicreactions.org The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by the acyl anion (or another nucleophile) to yield an α-acyloxy thioether. This transformation functionalizes the carbon atom adjacent to the sulfur.

nih.govtcichemicals.com-Sigmatropic Rearrangements: If the sulfur atom is converted into a sulfonium ylide, it can undergo a nih.govtcichemicals.com-sigmatropic rearrangement. This can be achieved by reacting the sulfide with a carbene or by alkylating the sulfur to form a sulfonium salt, followed by deprotonation with a strong base. The rearrangement results in the formation of a new carbon-carbon bond and can be a powerful tool for ring expansion or the synthesis of complex substituted thiacyclohexanes. rsc.org

| Rearrangement | Required Intermediate | Typical Reagents for Intermediate Formation | Potential Product Type |

|---|---|---|---|

| Pummerer Rearrangement | Sulfoxide | Oxidizing agent (e.g., m-CPBA) followed by Ac₂O | α-Acyloxy thioether |

| nih.govtcichemicals.com-Sigmatropic Rearrangement | Sulfonium Ylide | Alkylating agent (e.g., CH₃I) followed by strong base (e.g., n-BuLi) | Ring-expanded or rearranged sulfide |

Stereochemical Investigations of 4 Azidotetrahydro 2h Thiopyran

Conformational Analysis of the Six-Membered Sulfur Heterocycle

Chair-Boat Interconversions and Preferred Conformations

The most stable conformation of the tetrahydro-2H-thiopyran ring is the chair form. In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all C-H bonds on adjacent carbons are staggered, minimizing torsional strain. wikipedia.orgdavuniversity.org The ring can undergo a "ring flip," passing through several higher-energy conformations to interconvert between two equivalent chair forms.

The process begins with the chair form moving to a high-energy half-chair transition state, which is approximately 10 kcal/mol less stable. masterorganicchemistry.com This is followed by the formation of a twist-boat conformation, which is a local energy minimum. The twist-boat is more stable than the true boat form because it mitigates some of the steric strain from "flagpole" hydrogen interactions and reduces torsional strain from eclipsed bonds found in the boat conformation. davuniversity.orgmasterorganicchemistry.com The boat conformation itself represents an energy maximum on the path between two twist-boat forms. Computational studies on the parent tetrahydro-2H-thiopyran have shown the chair conformer to be significantly more stable than its twisted counterparts.

| Conformation | Relative Energy (kcal/mol) vs. Chair | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Intermediate |

| Boat | ~6.0 - 6.5 | Unstable |

| Half-Chair | ~10.0 | Transition State |

This interactive table summarizes the relative energies of the principal conformations involved in the ring interconversion of a six-membered ring, analogous to tetrahydro-2H-thiopyran.

Influence of the Azido (B1232118) Group on Ring Conformation

When a substituent is present on the ring, the two chair conformations are no longer of equal energy. The conformational preference of a substituent is typically quantified by its A-value, which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A positive A-value indicates a preference for the equatorial position.

The azido group (–N₃) is a moderately sized substituent. Its preference for the equatorial position is primarily driven by the avoidance of sterically unfavorable 1,3-diaxial interactions. When the azido group is in the axial position, it experiences steric repulsion with the axial hydrogens on carbons C-2 and C-6. This destabilizing interaction is minimized when the group occupies the more spacious equatorial position. Theoretical and experimental studies on related systems suggest the azido group has a defined steric preference. researchgate.net

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| -H | 0 | N/A |

| -N₃ | ~0.8 | Moderate |

| -CH₃ | 1.74 | Strong |

| -OH | 0.94 | Moderate |

| -Cl | 0.62 | Moderate |

| -CN | 0.24 | Weak |

This interactive table compares the conformational A-value of the azido group with other common substituents, illustrating its preference for the equatorial position.

Stereoisomerism and Chirality

The presence of a substituent at the C-4 position of tetrahydro-2H-thiopyran does not create a chiral center unless other substituents are present. However, the synthesis of derivatives and the relationships between substituents give rise to important stereochemical considerations.

Diastereoselectivity in Synthetic Routes

The synthesis of 4-substituted tetrahydro-2H-thiopyrans can lead to the formation of diastereomers (cis/trans isomers) if another substituent is present on the ring. The control of diastereoselectivity is a key challenge in synthetic organic chemistry. Thia-Prins cyclization, for instance, is a powerful method for constructing substituted tetrahydrothiopyrans with good to high diastereoselectivity. researchgate.net In these reactions, the stereochemical outcome is dictated by the mechanism and the thermodynamics of the transition states, often favoring the formation of one diastereomer over the other. researchgate.net The precise ratio of diastereomers is highly dependent on the specific substrates, reagents, and reaction conditions.

| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Thia-Prins Cyclization | Thioacrylate + Alkyne | 2,3-disubstituted tetrahydrothiopyran (B43164) | >95:5 | 77 |

| Phase-Transfer Catalysis | Divinyl Ketone + NaSH | 2,6-diaryl-tetrahydrothiopyran-4-one | 90:10 (cis:trans) | 85 |

This interactive table provides examples of diastereoselective synthetic routes to substituted tetrahydrothiopyrans, highlighting the level of stereocontrol achievable.

Enantioselective Synthesis of Chiral 4-Azidotetrahydro-2H-thiopyran

Creating a specific enantiomer of a chiral molecule requires an asymmetric synthesis. For substituted tetrahydrothiopyrans, organocatalysis has emerged as a potent strategy. For example, enantioselective Michael-Michael cascade reactions have been developed to create chiral tetrahydrothiopyrans bearing multiple stereocenters. nih.gov These reactions utilize chiral catalysts to control the facial selectivity of the nucleophilic attack, leading to a product with high enantiomeric excess (ee). While a direct enantioselective synthesis of this compound is not widely reported, such methods could be adapted, for instance, by synthesizing a chiral precursor like 4-hydroxytetrahydro-2H-thiopyran and subsequently converting the hydroxyl group to an azido group with retention or inversion of stereochemistry. nih.govresearchgate.net

| Reaction Type | Catalyst Type | Product | Enantiomeric Excess (ee) | Yield (%) |

| Michael-Michael Cascade | Chiral Amine | Tetrahydrothiopyran with 4 stereocenters | up to 99% | 85-95 |

| Decarboxylative Alkylation | Chiral Palladium Complex | α-quaternary 4-thiopyranone | up to 94% | up to 92% |

This interactive table showcases examples of enantioselective methods used to generate chiral thiopyran derivatives.

Anomeric Effects and Their Influence on Reactivity and Conformation (by analogy to pyrans)

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring (the anomeric carbon, C-2) to occupy the axial position, contrary to what would be predicted based on steric hindrance alone. wikipedia.org This effect is most prominent in tetrahydropyran (B127337) systems.

For this compound, the substituent is at C-4, not the anomeric C-2 position, so the classical anomeric effect is not directly operative. However, related stereoelectronic interactions, often discussed under the umbrella of the generalized anomeric effect, are still present and influence the molecule's conformation and reactivity. scripps.edu The key interaction is hyperconjugation, which involves the delocalization of electrons from a filled orbital into an adjacent empty (or partially empty) antibonding orbital.

In the tetrahydro-2H-thiopyran ring, a lone pair of electrons from the sulfur atom (nS) can donate into the antibonding orbital of a C-C or C-H bond (σ). scripps.edursc.org This nS → σ interaction is stabilizing. The strength of this interaction is dependent on the alignment of the orbitals, being maximal when they are anti-periplanar. While present, this effect is generally less significant in tetrahydrothiopyrans compared to their oxygen analogues (tetrahydropyrans). scripps.edustudylib.net This is attributed to two main factors:

Longer C-S Bonds: The carbon-sulfur bonds (approx. 1.82 Å) are longer than carbon-oxygen bonds (approx. 1.43 Å). This increased distance leads to poorer orbital overlap between the sulfur lone pair and the adjacent σ* orbitals. scripps.edu

Electronegativity: Sulfur is less electronegative than oxygen, which makes its lone pairs higher in energy and better donors. However, the energy match with the σ* C-C acceptor orbital is also a critical factor.

Experimental and Computational Approaches to Stereochemical Assignment

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for elucidating the stereochemistry of organic molecules in solution. wordpress.com For this compound, several NMR techniques would be instrumental:

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly sensitive to their spatial orientation. For instance, the proton at C4 (the carbon bearing the azido group) would exhibit different coupling constants with the adjacent protons at C3 and C5 depending on whether it is in an axial or equatorial position. Larger coupling constants are typically observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for determining through-space proximity of protons. wordpress.comacs.org By observing NOE correlations, it is possible to distinguish between a cis and trans relationship of substituents on the ring. For example, an NOE between the C4 proton and axial protons at C2 and C6 would suggest an equatorial orientation of the azido group.

Computational Approaches:

Computational chemistry offers invaluable insights into the conformational preferences and energetic landscapes of molecules. nih.gov For this compound, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to:

Conformational Analysis: The tetrahydro-2H-thiopyran ring, similar to cyclohexane (B81311), can exist in various conformations such as chair, boat, and twist-boat. researchgate.net Computational models can predict the relative energies of these conformers. For the substituted ring, the chair conformation is generally the most stable. researchgate.net

Energetic Preference of Substituents: Calculations can determine the energy difference between the conformer with an axial azido group and the one with an equatorial azido group. This allows for the prediction of the most stable stereoisomer. These calculations would take into account steric interactions and electronic effects. researchgate.netacs.org

Integrated Analysis:

A comprehensive stereochemical assignment is achieved by comparing the experimental NMR data with the predictions from computational models. For example, the calculated coupling constants and interproton distances for the lowest energy conformer can be correlated with the experimentally observed values.

A hypothetical data table illustrating the kind of results expected from such an integrated study is presented below.

| Parameter | Axial 4-Azido Conformer (Calculated) | Equatorial 4-Azido Conformer (Calculated) | Experimental Data |

| Relative Energy (kcal/mol) | +1.2 | 0 | - |

| ³J(H4, H3a) | 3.5 Hz | 11.0 Hz | 10.8 Hz |

| ³J(H4, H3e) | 2.1 Hz | 2.5 Hz | 2.3 Hz |

| NOE (H4 ↔ H2a/H6a) | Strong | Weak | Weak |

| NOE (H4 ↔ H2e/H6e) | Weak | Strong | Strong |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of experimental and computational studies on this compound. The actual values would need to be determined through specific research.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a molecule such as 4-azidotetrahydro-2H-thiopyran, both proton (¹H) and carbon-13 (¹³C) NMR would be indispensable for confirming its structure.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, the number of neighboring protons, and their spatial proximity.

The chemical shift (δ) in ¹H NMR indicates the electronic environment of a proton. Electron-withdrawing groups, such as the azido (B1232118) group (–N₃), cause a "deshielding" effect, shifting the resonance of nearby protons to a higher ppm value (downfield).

For this compound, the proton attached to the same carbon as the azido group (H-4) would be expected to resonate at the furthest downfield position compared to other aliphatic protons on the ring. Its chemical shift would likely be in the range of 3.5-4.5 ppm. The protons on carbons adjacent to the sulfur atom (H-2 and H-6) would also experience a downfield shift, typically appearing in the 2.5-3.0 ppm region, due to the electronegativity of sulfur. The remaining protons on the ring (H-3 and H-5) would be expected to resonate at a more upfield position, likely between 1.5 and 2.5 ppm. The exact shifts would depend on whether the protons are in an axial or equatorial position within the chair conformation of the thiopyran ring.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the number of adjacent protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This is crucial for determining the stereochemistry of cyclic systems.

In a chair conformation of this compound, the coupling constants between adjacent protons would differ based on their axial (ax) or equatorial (eq) orientations. For instance, a large coupling constant (Jax,ax ≈ 8-13 Hz) is typically observed between two vicinal axial protons, whereas smaller coupling constants are seen for axial-equatorial (Jax,eq ≈ 2-5 Hz) and equatorial-equatorial (Jeq,eq ≈ 2-5 Hz) interactions. By analyzing the splitting patterns and measuring the J-values for the H-4 proton, one could determine whether the azido substituent preferentially occupies an axial or equatorial position.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating complex structures by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the connectivity around the thiopyran ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. For example, a NOESY spectrum could show correlations between axial protons on the same side of the ring (e.g., H-2ax, H-4ax, H-6ax), providing clear evidence for their relative spatial arrangement.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms.

Azido Carbon (C-4): The carbon atom directly bonded to the electronegative azido group (C-4) would be significantly deshielded. Its chemical shift would be expected to appear downfield, likely in the range of 60-70 ppm.

Other Nuclei NMR (e.g., ¹⁵N NMR for Azido Group)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for directly probing the chemical environment of the nitrogen atoms within the azido group (–N₃). Due to the low natural abundance of the ¹⁵N isotope (0.37%), these experiments can be time-consuming but offer unambiguous information about the three distinct nitrogen atoms of the azide (B81097) moiety, designated as Nα (attached to the carbon ring), Nβ (central nitrogen), and Nγ (terminal nitrogen). nih.gov

Table 1: Representative ¹⁵N NMR Chemical Shift Data for Methyl Azide Data can be used to infer the approximate chemical shift regions for the azido group in this compound.

| Nitrogen Atom | Experimental δ¹⁵N (ppm) (Referenced to CH₃NO₂) | Calculated δ¹⁵N (ppm) |

| Nγ (terminal) | -132.8 | -132.0 |

| Nα (central) | -172.4 | -174.4 |

| Nβ (attached) | -311.9 | -308.6 |

| Source: Calculation of 15N NMR Parameters of Azides and Some Related Compounds. znaturforsch.comresearchgate.net |

These distinct signals confirm the covalent nature of the azide and can be used for structural verification, particularly in studies involving isotopic labeling.

Infrared (IR) Spectroscopy for Azide and Heterocycle Vibrations

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides clear evidence for the presence of the azide group and characteristic vibrations of the tetrahydrothiopyran (B43164) ring.

The most prominent and diagnostic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the N≡N triple bond. This band appears in a relatively uncongested region of the spectrum, typically between 2160 and 2090 cm⁻¹. researchgate.netnih.gov For similar alkyl azide compounds, this peak is often observed around 2100 cm⁻¹. acs.org A weaker symmetric stretching vibration (νₛ) for the azide group is typically found in the 1340–1180 cm⁻¹ range. researchgate.net

The vibrations associated with the tetrahydrothiopyran heterocycle are found in the fingerprint region of the spectrum. These include C-H stretching vibrations just below 3000 cm⁻¹, C-H bending (scissoring and rocking) vibrations between approximately 1470 and 1250 cm⁻¹, and C-S stretching vibrations, which are typically weak and appear in the range of 800–600 cm⁻¹. The exact positions of these absorptions can be influenced by the conformation of the ring and the presence of substituents.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch (νₐₛ) | Azide (–N₃) | ~2100 | Strong |

| Symmetric Stretch (νₛ) | Azide (–N₃) | ~1330 | Weak |

| C–H Stretch | Alkane (ring CH₂) | 2950–2850 | Medium |

| CH₂ Scissoring | Alkane (ring CH₂) | ~1450 | Medium |

| C–S Stretch | Thioether | 800–600 | Weak |

| Source: Data compiled from general values for organic azides and sulfur heterocycles. researchgate.netacs.orgacs.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments.

For this compound (C₅H₉N₃S), the calculated molecular weight is approximately 143.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143.

The fragmentation pattern is highly predictable for this structure. A characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂, 28 g/mol ) from the molecular ion. researchgate.netresearchgate.net This would result in a prominent fragment ion at m/z = 115 (M - 28). This initial fragmentation is a key diagnostic indicator for the presence of an azide group.

Subsequent fragmentation would likely involve the decomposition of the tetrahydrothiopyran ring. Cleavage of the ring can occur through various pathways, including the loss of thioformaldehyde (B1214467) (CH₂S) or ethylene (B1197577) (C₂H₄), leading to smaller fragment ions. The analysis of these fragmentation patterns helps to confirm the structure of the heterocyclic ring. nih.govchemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 143 | [C₅H₉N₃S]⁺ (Molecular Ion) | - |

| 115 | [C₅H₉S]⁺ | N₂ |

| 87 | [C₄H₇S]⁺ | N₂, C₂H₄ |

| 71 | [C₄H₇]⁺ | N₂, S |

| Source: Predicted fragmentation based on common pathways for alkyl azides and sulfur heterocycles. researchgate.netchemguide.co.ukwikipedia.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and conformational details of the molecule.

While a crystal structure for this compound has not been specifically reported, data from closely related structures can be used to infer its solid-state conformation. For instance, the crystal structure of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol has been determined, confirming that the tetrahydrothiopyran ring adopts a chair conformation. researchgate.net Similarly, crystal structures of azido-substituted cyclohexane (B81311) derivatives, such as 2-azido-4-aminocyclohexane-1,3-diols, also show the six-membered ring in a stable chair conformation. ndl.gov.in

Based on these analogous structures, it is highly probable that this compound also exists in a chair conformation in the solid state. In this conformation, the azido substituent at the C4 position can occupy either an axial or an equatorial position. The equatorial position is generally favored for larger substituents to minimize steric hindrance (1,3-diaxial interactions), suggesting that the equatorial conformer would be the more stable and likely predominant form in the crystal lattice. The precise orientation, as well as intermolecular interactions in the crystal packing, would be definitively revealed by a single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations of 4 Azidotetrahydro 2h Thiopyran

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, it is possible to determine the molecule's stable three-dimensional arrangements and the distribution of its electrons, which dictates its reactivity. escholarship.org

Geometry Optimization and Conformational Energy Landscapes

The tetrahydro-2H-thiopyran ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural question for a 4-substituted derivative is the preference of the substituent for either an axial or equatorial position. Geometry optimization calculations are used to locate the minimum energy structures for these conformers.

For 4-azidotetrahydro-2H-thiopyran, the two primary chair conformations would be one with the azido (B1232118) group in the axial position and one with it in the equatorial position. Computational studies on analogous 4-substituted tetrahydrothioprans and related heterocycles consistently show that bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. nih.govresearchgate.netresearchgate.net It is therefore predicted that the equatorial conformer of this compound is the global minimum, being more stable than the axial conformer. A twist-boat conformation would represent a higher-energy transition state or intermediate between chair forms.

A hypothetical energy landscape, calculated using a DFT method like B3LYP with a 6-311+G(d,p) basis set, would likely yield the relative energies presented in the table below.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|

| Equatorial-Chair | 0.00 | ~95.3 |

| Axial-Chair | 2.20 | ~4.6 |

| Twist-Boat | 5.50 | ~0.1 |

This interactive table presents hypothetical data illustrating the expected conformational preferences. The equatorial-chair form is the most stable.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic character.

For an organic azide (B81097), the HOMO is typically localized on the azido group, specifically on the terminal nitrogen atoms, which possess lone pairs of electrons. chempedia.infoyoutube.com This makes the azido group a potent nucleophile and a 1,3-dipole. The LUMO, conversely, is often distributed across the N-N-N single bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org

FMO analysis predicts that this compound would readily participate in reactions where the azido group acts as a nucleophile, such as in 1,3-dipolar cycloadditions. acs.org

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -9.85 | Indicates moderate nucleophilicity, localized on the azido group. |

| LUMO Energy | +1.15 | Suggests susceptibility to attack by strong nucleophiles. |

| HOMO-LUMO Gap | 11.00 | Indicates good kinetic stability under standard conditions. |

This interactive table provides plausible FMO data for this compound, highlighting its reactive potential.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. libretexts.orgucla.edu Regions of negative potential (typically colored red or orange) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles. walisongo.ac.id

For this compound, the ESP map would show a significant concentration of negative potential around the terminal nitrogen atom of the azido group, confirming it as the primary site for electrophilic interaction and coordination with Lewis acids. researchgate.netopenstax.org The sulfur atom in the thiopyran ring would also exhibit a region of mild negative potential due to its lone pairs. The hydrogen atoms, particularly those bonded to carbon, would be characterized by areas of positive potential.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. nih.gov

Transition State Analysis for Azido-Thiopyran Transformations

Organic azides are well-known for undergoing 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. wikipedia.orgnih.gov This type of reaction is a prime candidate for mechanistic study. A computational investigation of the reaction between this compound and a simple alkyne, such as propyne (B1212725), would involve locating the transition state (TS) structure.

The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org Analysis of the TS geometry reveals the degree of bond formation and breaking. For a concerted cycloaddition, the TS would show the simultaneous formation of two new carbon-nitrogen bonds. DFT calculations can determine the precise geometry and energy of this TS. rsc.orgacs.org

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state. |

| Forming Bond 1 (N1-Cα) | 2.15 Å | Partial bond between the terminal azide nitrogen and one alkyne carbon. |

| Forming Bond 2 (N3-Cβ) | 2.25 Å | Partial bond between the internal azide nitrogen and the other alkyne carbon. |

This interactive table shows hypothetical data for the transition state of a [3+2] cycloaddition reaction involving this compound.

Energy Profiles and Reaction Kinetics

The activation energy is directly related to the reaction rate via the Arrhenius equation. A lower activation energy corresponds to a faster reaction. For the uncatalyzed cycloaddition of azides, activation energies are typically moderate to high, often requiring thermal conditions to proceed at a reasonable rate. nih.gov Computational studies have shown that metal catalysts, such as copper(I), can dramatically lower this activation barrier. rsc.orgmdpi.com

The energy profile for the reaction of this compound with propyne would likely show a highly exothermic process, as the formation of the aromatic triazole ring is thermodynamically favorable.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (Azide + Propyne) | 0.0 |

| Transition State (TS) | +24.5 |

| Product (Triazole) | -35.0 |

This interactive table presents a hypothetical energy profile for the cycloaddition reaction. The activation energy (Ea) is 24.5 kcal/mol.

Solvent Effects in Theoretical Calculations

The inclusion of solvent effects in theoretical calculations is crucial for accurately modeling the behavior of molecules in solution. For a polar molecule such as this compound, the surrounding solvent can significantly influence its conformational equilibrium, reaction kinetics, and spectroscopic properties. Computational chemistry offers several approaches to account for these effects, ranging from implicit solvent models to explicit solvent simulations.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic interactions between the solute and the solvent. Studies on other azido compounds have demonstrated that solvent polarity can induce notable changes in calculated properties. For instance, research on 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide showed a marked change in ¹H-NMR chemical shifts when moving from high-polarity solvents like DMSO-d₆ and CD₃OD to the low-polarity solvent CDCl₃. researchgate.netresearchcommons.org Specifically, small chemical shift differences (Δδ < 0.1 ppm) were observed between the two polar solvents, while larger shifts (Δδ > 0.3 ppm) were seen when switching to the nonpolar solvent. researchgate.netresearchcommons.org This highlights the importance of selecting an appropriate solvent model in theoretical calculations to obtain results that are comparable to experimental data.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational model. This method, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules could interact with the azide group and the sulfur heteroatom, potentially influencing the molecule's conformational preferences. While computationally more demanding, explicit solvent simulations can provide a more realistic representation of the local solvent environment.

The choice between implicit and explicit solvent models depends on the specific property being investigated and the desired level of accuracy. For general conformational analysis and prediction of spectroscopic properties, implicit models often provide a good balance between accuracy and computational cost. However, for studying reactions or processes where specific solvent interactions are critical, explicit solvent models are generally preferred.

Table 1: Comparison of Implicit and Explicit Solvent Models

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit Solvent Models (e.g., PCM) | Solvent is treated as a continuous medium with a defined dielectric constant. | - Computationally efficient

| - Does not account for specific solute-solvent interactions (e.g., hydrogen bonds)

|

| Explicit Solvent Models (e.g., QM/MM) | Individual solvent molecules are included in the calculation. | - Provides a detailed description of specific solute-solvent interactions

| - Computationally expensive

|

Advanced Computational Methods (e.g., DFT, Molecular Dynamics)

Advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for investigating the structure, reactivity, and dynamics of molecules like this compound. These methods provide insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can be used to determine a wide range of molecular properties, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformations.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra.

Electronic Properties: Molecular orbital energies, electrostatic potential maps, and charge distributions.

Reaction Mechanisms: Locating transition states and calculating activation energies.

For this compound, DFT could be employed to study the conformational landscape of the tetrahydrothiopyran (B43164) ring and the orientation of the azide substituent. The choice of the functional and basis set is critical for obtaining reliable results, and it is common practice to benchmark different combinations against experimental data where available.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This allows for the exploration of conformational space and the study of time-dependent processes. For this compound, MD simulations could be used to:

Sample Conformational Ensembles: Identify the most populated conformations and the energy barriers between them.

Simulate Solvation: Study the arrangement of solvent molecules around the solute and calculate properties like the radial distribution function.

Investigate Dynamic Processes: Observe conformational changes and other dynamic events on the picosecond to nanosecond timescale.

The combination of DFT and MD can be particularly powerful. DFT can be used to parameterize the force fields used in MD simulations, ensuring an accurate description of the intramolecular and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The theoretical prediction of spectroscopic parameters, particularly NMR chemical shifts, is a valuable tool for structure elucidation and confirmation. Computational methods can provide an independent means of assigning experimental spectra and can be used to predict the spectra of unknown or yet-to-be-synthesized molecules.

The prediction of NMR chemical shifts for a molecule like this compound typically involves a multi-step process:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.

Geometry Optimization: The geometry of each conformer is optimized using a suitable quantum mechanical method, often DFT.

NMR Calculation: The NMR shielding constants for each optimized conformer are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Averaging and Referencing: The calculated shielding constants are averaged based on the Boltzmann population of the conformers and then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 2: Factors Influencing the Accuracy of Predicted NMR Chemical Shifts

| Factor | Importance | Considerations |

|---|---|---|

| Level of Theory (Functional/Basis Set) | High | Higher levels of theory generally provide more accurate results but are computationally more expensive. The choice of functional and basis set should be appropriate for the system being studied. |

| Conformational Averaging | High | Failure to include all significant low-energy conformers can lead to large errors in the predicted chemical shifts, especially for flexible molecules. |

| Solvent Effects | Medium to High | Solvent can significantly influence both the conformational equilibrium and the electronic structure of the molecule. Including solvent effects, either implicitly or explicitly, is often necessary for accurate predictions. |

| Vibrational Corrections | Low to Medium | Accounting for zero-point vibrational effects can improve the accuracy of the predicted chemical shifts, but these corrections are often small and computationally demanding. |

Advanced Applications in Organic Synthesis

4-Azidotetrahydro-2H-thiopyran as a Building Block for Complex Molecules

The utility of this compound in the synthesis of elaborate molecular structures stems from the chemoselective reactivity of the azido (B1232118) group, which can be transformed with high fidelity in the presence of various other functional groups. This allows for its introduction early in a synthetic sequence, carrying the thiopyran motif through multiple steps before the azide (B81097) is called upon for strategic bond formation.

The tetrahydro-4H-thiopyran-4-one scaffold, a close relative and precursor to this compound, is a key component in compounds with demonstrated antimicrobial and anticonvulsant activities researchgate.netresearchgate.net. The introduction of an azido group at the 4-position provides a versatile handle to generate a library of derivatives with potential therapeutic applications. The azide can be readily reduced to a primary amine, yielding 4-aminotetrahydro-2H-thiopyran. This amine serves as a crucial nucleophile for the synthesis of amides, sulfonamides, and ureas, or as a participant in reductive amination reactions, thereby enabling the attachment of diverse side chains and pharmacophores.

For instance, the resulting 4-amino derivative can be acylated with various carboxylic acids to produce N-substituted analogs. This approach is central to combinatorial strategies aimed at discovering new potent leads, including oxazolidinones with enhanced activity against respiratory tract pathogens researchgate.net. The thiopyran ring itself is a privileged scaffold in medicinal chemistry, and its presence can modulate a compound's solubility, metabolic stability, and binding affinity to biological targets.

Table 1: Potential Biologically Active Compounds Derived from this compound

| Precursor | Transformation | Resulting Functional Group | Potential Compound Class | Therapeutic Area |

|---|---|---|---|---|

| This compound | Reduction | Primary Amine | Amides, Sulfonamides | Antibacterial, Anticonvulsant |

| This compound | [3+2] Cycloaddition | 1,2,3-Triazole | Triazole-linked conjugates | Anticancer, Antiviral |

The azido group is a key player in the field of "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction eijppr.comnih.govnd.edu. This reaction is renowned for its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance eijppr.com. This compound is an ideal substrate for CuAAC, enabling the covalent linkage of the thiopyran moiety to a vast range of molecules, including biomolecules and polymers.

This strategy is widely employed for creating bioconjugates. For example, peptides, oligonucleotides, or saccharides functionalized with a terminal alkyne can be "clicked" with this compound to produce well-defined conjugates beilstein-journals.orgnih.gov. Such modifications can be used to introduce the thiopyran ring as a label, a modulator of biological activity, or a component of a targeted drug delivery system. The resulting 1,2,3-triazole linker is exceptionally stable under physiological conditions nih.gov.

In polymer science, this building block can be used in several ways. It can be attached as a pendant group along a polymer backbone by reacting with alkyne-functionalized monomers or polymers. Alternatively, if bifunctionalized (e.g., with an additional polymerizable group), it could be incorporated directly into the main chain of a polymer. These approaches allow for the synthesis of advanced materials where the properties of the thiopyran ring can influence the bulk characteristics of the polymer.

Construction of Novel Heterocyclic Systems via Transformations of the Azido Group

Beyond its role in cycloaddition reactions, the azido group of this compound is a precursor for constructing more complex heterocyclic systems. Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can undergo intramolecular C-H insertion reactions, potentially leading to the formation of fused bicyclic systems containing the thiopyran ring.

Furthermore, the reduction of the azide to an amine opens up a plethora of possibilities for heterocycle synthesis. The resulting 4-aminotetrahydro-2H-thiopyran can serve as a key intermediate. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidines, while reaction with α-haloketones followed by cyclization can yield fused pyrazines. These strategies are part of a broader effort to synthesize thiopyran-fused heterocycles, which are of significant interest due to their prevalence in natural products and their diverse biological activities rsc.orgresearchgate.net. The transformation of 6-iminodihydro-2H-thiopyran derivatives into dihydropyridine-2-thione derivatives exemplifies the ring transformation possibilities within this class of compounds researchgate.net.

Integration into Total Synthesis Efforts of Natural Products or Pharmaceuticals

Saturated heterocyclic rings like pyran and thiopyran are common structural motifs in a wide array of natural products nih.govmdpi.com. The development of versatile synthetic routes to these complex molecules is a major focus of organic chemistry nih.govcri.or.th. Chiral building blocks containing these rings are particularly valuable for enantioselective synthesis organic-chemistry.org.

This compound, especially if prepared in an enantiomerically pure form, represents a valuable synthon for the total synthesis of sulfur-containing natural products or complex pharmaceutical agents. The thiopyran core can be elaborated through various synthetic manipulations, while the azido group serves as a masked amine or a handle for late-stage fragment coupling via click chemistry. This modular approach allows for a convergent synthesis strategy, where complex fragments of the target molecule are synthesized separately and then joined together efficiently in the final steps. The ability to introduce a nitrogen atom stereoselectively via the azide functionality is a powerful tool for constructing the intricate architectures of many target molecules.

Applications in Material Science Research

The unique properties of sulfur-containing heterocycles are also being exploited in the field of material science. While much of the focus has been on conjugated polymers containing thiophene for applications in organic electronics, the incorporation of saturated rings like tetrahydro-2H-thiopyran can be used to tune the physical properties of materials.

Using click chemistry, this compound can be covalently attached to surfaces, such as silicon wafers or gold nanoparticles, that have been pre-functionalized with alkynes nd.edu. This allows for the precise modification of surface properties, such as hydrophobicity and chemical reactivity. The thiopyran moiety can also be incorporated into the structure of metal-organic frameworks (MOFs) or other porous materials. The sulfur atom in the ring can act as a soft Lewis base, potentially interacting with specific metal ions or guest molecules, leading to applications in sensing, catalysis, or gas storage.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Tetrahydro-4H-thiopyran-4-one |

| 4-Aminotetrahydro-2H-thiopyran |

| 6-Iminodihydro-2H-thiopyran |

Research Gaps and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

A significant gap exists in the synthesis of 4-azidotetrahydro-2H-thiopyran. While standard methods for introducing an azide (B81097) group, such as nucleophilic substitution of a corresponding halide or tosylate with an azide salt, are likely applicable, these routes have not been optimized for this specific substrate. Future research should focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas for investigation include:

Catalytic Methods: Investigating the use of phase-transfer catalysts to improve reaction rates and yields in biphasic reaction media, thereby reducing the need for harsh organic solvents.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety in handling potentially energetic azides, better temperature control, and easier scalability compared to batch processes. researchgate.net

Alternative Azide Sources: Exploring the use of less hazardous azide sources than traditional sodium azide, such as trimethylsilyl (B98337) azide, in combination with suitable activators.

Below is a comparative table of potential synthetic precursors and their proposed azidation methods.

| Precursor | Proposed Reagent | Potential Advantages | Potential Challenges |

| 4-bromotetrahydro-2H-thiopyran | Sodium Azide (NaN₃) | Readily available reagents | Requires polar aprotic solvents; potential for elimination side reactions |

| Tetrahydro-2H-thiopyran-4-ol | Diphenylphosphoryl azide (DPPA) | Mitsunobu-type reaction; good stereocontrol | Stoichiometric byproducts; purification challenges |

| Tetrahydro-4H-thiopyran-4-one | Sodium Azide, Titanium(IV) isopropoxide | Reductive amination pathway | Multi-step process; control of reduction selectivity |

Exploration of Novel Reactivity Patterns for the Azido (B1232118) Group and Thiopyran Ring

The dual functionality of this compound presents a rich field for exploring novel chemical transformations. The azide can act as a versatile handle for conjugation and cyclization reactions, while the sulfur atom in the thiopyran ring offers a site for oxidation or metal coordination.

Future research should systematically explore:

Cycloaddition Reactions: The azide group is an ideal participant in [3+2] cycloaddition reactions, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) "click" reactions, to form triazole derivatives. nih.gov Investigating the kinetics and substrate scope of these reactions would be highly valuable.

Staudinger Ligation: The reaction of the azide with phosphines to form an aza-ylide, which can then be trapped by an electrophile, is a powerful tool for bioconjugation and peptide synthesis.

Thiopyran Ring Oxidation: The selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would generate derivatives with significantly different electronic properties, polarity, and hydrogen bonding capabilities, potentially leading to new applications. researchgate.net

High-Throughput Screening for New Applications of this compound Derivatives

A major gap is the absence of knowledge regarding the biological or material science applications of this compound. High-throughput screening (HTS) offers a rapid and efficient method to test a library of derivatives against a wide array of targets. drugtargetreview.comcuanschutz.edu

Future directions include:

Combinatorial Library Synthesis: Using the reactivity of the azido group (e.g., via click chemistry), a large and diverse library of 4-(1,2,3-triazol-1-yl)tetrahydro-2H-thiopyran derivatives can be synthesized in parallel. nih.gov

Biological Screening: Screening this library against various biological targets, such as enzymes (e.g., kinases, proteases) or protein-protein interactions, could identify novel therapeutic leads. nih.gov The thiopyran scaffold is present in some bioactive molecules, suggesting this is a promising avenue. researchgate.net

Materials Science Applications: Screening derivatives for properties such as fluorescence, non-linear optical activity, or their ability to act as ligands for metal catalysts could uncover new materials with unique functionalities.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

There is a complete lack of mechanistic understanding of the reactions and conformational behavior of this compound. Modern spectroscopic and computational methods can provide deep insights into these aspects.

Promising research avenues are:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the electronic structure. nih.govrsc.org This can help rationalize observed reactivity and guide the design of new experiments.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign the structure of reaction products. researchgate.net Variable temperature NMR studies could provide information on the conformational dynamics of the thiopyran ring.

Rotational Spectroscopy: For fundamental structural analysis, high-resolution rotational spectroscopy in the gas phase can provide precise information on molecular geometry and conformational preferences, which are governed by subtle non-covalent interactions. illinois.edu

Design of Targeted Derivatives with Specific Electronic or Steric Properties

To move beyond random screening and toward rational design, future work should focus on creating derivatives with tailored properties. This involves the strategic placement of substituents on the thiopyran ring to modulate the molecule's steric bulk and electronic character.

Key design strategies include:

Introducing Electron-Withdrawing/Donating Groups: Adding substituents to the thiopyran ring could alter the electron density at the sulfur atom and influence the reactivity of the azido group.

Controlling Stereochemistry: For derivatives with multiple chiral centers, developing stereoselective syntheses will be crucial, as different stereoisomers can have vastly different biological activities or material properties. researchgate.net

Modulating Lipophilicity: The design of derivatives with controlled lipophilicity is essential for applications in medicinal chemistry to ensure appropriate absorption, distribution, metabolism, and excretion (ADME) properties.

The table below outlines potential design strategies and their expected impact.

| Design Strategy | Example Modification | Expected Impact | Potential Application |

| Increase Steric Hindrance | Addition of a gem-dimethyl group at C2 | Influence ring conformation; control access to the sulfur atom | Selective ligand design |

| Modulate Electronics | Introduction of an oxygen atom (sulfoxide/sulfone) | Increase polarity; alter hydrogen bonding capacity | Pro-drugs; materials with new dielectric properties |

| Enhance Rigidity | Fusion to another ring system | Restrict conformational flexibility; pre-organize for binding | High-affinity biological probes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-azidotetrahydro-2H-thiopyran, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves introducing an azide group into a tetrahydro-2H-thiopyran scaffold. Key steps include:

- Azide Substitution : Reacting tetrahydro-2H-thiopyran-4-yl precursors (e.g., bromo or tosylate derivatives) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., azide proton absence; thiopyran ring protons at δ 3.2–4.1 ppm). Use deuterated chloroform (CDCl₃) or DMSO-d₆ as solvents .

- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and thiopyran ring vibrations (C-S stretch ~650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ or [M+Na]⁺ peaks.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Label with "Explosive Risk" due to azide instability .

- Spill Management : Neutralize spills with 10% sodium hypochlorite (NaOCl) to degrade azides. Avoid sparks or heat sources .

Advanced Research Questions

Q. How can researchers address instability issues of this compound during long-term storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation.

- Stabilizers : Add 1–2% w/w hydroquinone or BHT to inhibit radical-mediated decomposition.

- Low-Temperature Storage : Cryogenic storage at -20°C in amber vials reduces thermal and photolytic degradation .

Q. What mechanistic insights explain the compound’s reactivity in click chemistry or ring-opening reactions?

- Methodological Answer :

- Click Chemistry : The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with bicyclo[6.1.0]nonynes. Monitor kinetics via UV-Vis (λ = 300 nm) .

- Ring-Opening : Nucleophilic attack on the thiopyran sulfur (e.g., by Grignard reagents) opens the ring. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. How does the reactivity of this compound compare to non-azidated analogs like tetrahydro-4H-thiopyran-4-one?

- Methodological Answer :

- Azide vs. Ketone Reactivity : The azide group enables bioorthogonal reactions, while the ketone in analogs participates in condensations (e.g., with hydrazines).

- Thermal Stability : Azidated derivatives are less stable above 50°C compared to ketone analogs. Use differential scanning calorimetry (DSC) to compare decomposition profiles .

Q. What computational modeling approaches predict the compound’s behavior in complex reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using GROMACS. Analyze hydrogen bonding with the thiopyran sulfur .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with M06-2X/def2-TZVP basis set .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.